N-Butyl-2-methoxyethanesulfonamide
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Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of N-Butyl-2-methoxyethanesulfonamide, there are general methods for synthesizing N-tert-butyl amides. One such method involves the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate, catalyzed by Cu(OTf)2 . This reaction yields a series of N-tert-butyl amides in excellent isolated yields .Scientific Research Applications
1. Applications in Lithium-Ion Batteries
N-Butyl-2-methoxyethanesulfonamide-related compounds, such as N-methoxy-ethyl-N-methylpyrrolidinium bis(trifluoromethane-sulfonyl)imide (Pyr12O1TFSI), have been studied for their use in advanced lithium-ion batteries. These ionic liquid-based electrolytes exhibit properties like high ionic conductivity, suitable viscosity, and stable lithium-interphase, contributing to long-life performance and safety in batteries (Elia et al., 2016).
2. Electrophoresis and Separation of Therapeutic Peptides
Compounds related to this compound, like butylmethacrylate-based monoliths, have been utilized in the capillary electrophoresis of therapeutic peptides. These materials provide stable electroosmotic flow and nonpolar sites for chromatographic resolution, demonstrating high efficiency and selectivity in peptide analysis (Adu et al., 2005).
3. Developing Electroactive Applications
N-Butyl acrylate-based zwitterionomers containing similar compounds have been synthesized for potential use in electroactive applications. These zwitterionomers exhibit well-defined microphase separation and improved elastomeric performance due to the presence of charges, which could have implications in the development of new materials for electronic devices (Wu et al., 2011).
4. Binding Studies in Biochemistry
N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, a compound related to this compound, has been used as a fluorescent probe in the study of binding mechanisms of certain compounds to proteins like bovine serum albumin. This has implications in understanding drug-protein interactions and the nature of binding in biochemical processes (Jun et al., 1971).
Future Directions
Properties
IUPAC Name |
N-butyl-2-methoxyethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3S/c1-3-4-5-8-12(9,10)7-6-11-2/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKQEYRXRYITQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215677-41-0 |
Source
|
Record name | N-butyl-2-methoxyethane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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